Metabolite Exposure in Hepatic Impairment: Cenicriviroc Sulfone (M-I) vs Parent Cenicriviroc
In clinical pharmacokinetic studies, Cenicriviroc Sulfone is designated as metabolite M-I and exhibits distinct exposure profiles relative to the parent drug in populations with hepatic impairment. When cenicriviroc 150 mg was administered once daily for 14 days, the sulfone metabolite showed differential accumulation compared to the parent compound [1].
| Evidence Dimension | Systemic exposure change in moderate hepatic impairment vs healthy controls |
|---|---|
| Target Compound Data | M-I (Cenicriviroc Sulfone) AUC increased with moderate hepatic impairment (magnitude relative to parent reported in full clinical study report) |
| Comparator Or Baseline | Parent cenicriviroc: AUC increased 55%, Cmax increased 29% in moderate hepatic impairment (Child-Pugh Class B) vs healthy controls |
| Quantified Difference | Parent compound exposures increased by 55% (AUC) and 29% (Cmax); sulfone metabolite M-I exposures were also elevated, with the magnitude differing from parent drug due to distinct metabolic clearance pathways |
| Conditions | Phase 1 open-label study; 14-day multiple-dose oral administration of cenicriviroc 150 mg in participants with mild-to-moderate hepatic impairment (Child-Pugh Class A: N=7; Class B: N=8) and matched healthy controls (N=15) [1] |
Why This Matters
Researchers conducting pharmacokinetic studies or developing bioanalytical methods must account for the distinct exposure profiles of the sulfone metabolite, particularly in hepatic impairment populations where metabolite accumulation differs from parent drug behavior.
- [1] Lefebvre E, Gottwald M, Lasseter K, et al. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment. Clin Transl Sci. 2016;9(3):139-148. View Source
